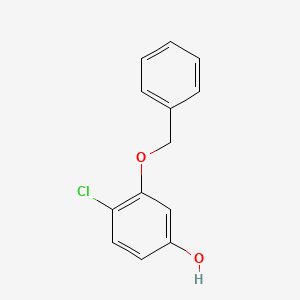

3-(Benzyloxy)-4-chlorophenol

Description

Contextualization within Halogenated Phenol (B47542) Chemistry

3-(Benzyloxy)-4-chlorophenol belongs to the broader class of organic compounds known as halogenated phenols. These are aromatic molecules characterized by a hydroxyl (-OH) group and one or more halogen atoms (e.g., chlorine, bromine, iodine) directly attached to the benzene (B151609) ring. The presence of both the hydroxyl group, which is an electron-donating group, and a halogen, which is an electron-withdrawing group, imparts a unique reactivity to these compounds.

The hydroxyl group is a strongly activating ortho-, para-director in electrophilic aromatic substitution reactions. umich.edu This means it increases the electron density at the carbon atoms at positions 2, 4, and 6 relative to the hydroxyl group, making the aromatic ring more susceptible to attack by electrophiles at these positions. umich.edu Conversely, the halogen atom deactivates the ring towards electrophilic substitution due to its inductive electron-withdrawing effect, but it also directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects governs the reactivity and regioselectivity of chemical transformations involving halogenated phenols. This class of compounds serves as crucial intermediates in the production of a wide range of chemicals, including pharmaceuticals and agrochemicals. researchgate.net

Significance as a Chemical Scaffold and Synthetic Intermediate

The specific structure of this compound makes it a valuable chemical scaffold and synthetic intermediate. Its key features are:

A phenol core, which can be deprotonated to form a more reactive phenoxide ion.

A chlorine atom at the 4-position, which can be substituted through various nucleophilic aromatic substitution or cross-coupling reactions.

A benzyloxy group at the 3-position. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl group. It is relatively stable under many reaction conditions but can be removed later in a synthetic sequence (debenzylation) to reveal the free phenol.

This combination of functional groups allows for sequential and site-selective reactions. For instance, the free phenolic hydroxyl group can be reacted first, or it can be deprotected after modifications have been made at other positions on the aromatic ring.

While direct synthetic applications of this compound are specific, the utility of its structural motifs is evident in the synthesis of more complex molecules. For example, the related compound, 4-benzyloxy-3-chloroaniline, which can be synthesized from 4-benzyloxy-3-chloronitrobenzene, is a key building block in the synthesis of various therapeutic agents. umich.edusemanticscholar.org Furthermore, similar structures like 4-bromo-3-chlorophenol (B77146) are used as precursors to create benzyloxy-substituted halobenzenes, highlighting the importance of this structural arrangement in multi-step organic synthesis. fishersci.ca Research has also shown the synthesis of complex heterocyclic compounds, such as azo-chalcones and pyrazolines, starting from precursors like 4-[4-benzyloxy-3-chloro-phenyl]azoacetophenone, demonstrating the utility of the benzyloxy-chlorophenyl moiety in creating diverse molecular architectures. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQAQGXEZMVAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Benzyloxy 4 Chlorophenol and Its Analogs

Precursor-Based Synthetic Routes

Halogenated phenols, such as p-chlorophenol, are readily available and cost-effective starting materials for the synthesis of target compounds like 3-(benzyloxy)-4-chlorophenol and its derivatives. scispace.com The presence of the chlorine atom provides a stable substituent while the phenolic hydroxyl group serves as a reactive handle for subsequent transformations, primarily etherification.

One common strategy is the direct benzylation of a suitable chlorophenol. For instance, studies on the benzylation of p-chlorophenol with benzyl (B1604629) alcohol in the presence of an acid catalyst like sulfuric acid have been conducted to produce benzyl-4-chlorophenol derivatives. researchgate.net Another approach involves the nucleophilic substitution reaction between a halogenated phenol (B47542) and a different aromatic ring. For example, in a synthesis analogous to the formation of complex diaryl ethers, 4-chlorophenol (B41353) can be reacted with a compound like 3,4-dichloronitrobenzene (B32671) in the presence of a base (KOH) and a copper catalyst to form a diaryl ether linkage. nih.gov While this does not form a benzyl ether directly, it demonstrates the utility of halogenated phenols in forming complex ether structures, a principle that can be extended to the target molecule.

The formation of the aryl benzyl ether is the key step in these syntheses. The most traditional method is the Williamson ether synthesis, which involves the deprotonation of the phenol with a base (e.g., sodium hydride) to form a phenoxide, followed by nucleophilic attack on a benzyl halide, such as benzyl bromide. organic-chemistry.org However, this method can require harsh basic conditions that may not be compatible with sensitive functional groups. google.com

To overcome these limitations, milder and more selective methods have been developed. Palladium-catalyzed benzylation offers an efficient alternative that proceeds under neutral conditions. organic-chemistry.org This method can utilize aryl benzyl carbonates or benzyl methyl carbonates as the benzylating agents, avoiding the need for strong bases and producing only volatile byproducts. organic-chemistry.org Another modern approach employs 2-benzyloxy-1-methylpyridinium triflate, a neutral organic salt that acts as an effective benzyl transfer reagent upon warming, making it suitable for complex substrates that are sensitive to either acidic or basic conditions. google.combeilstein-journals.org

The following table summarizes various benzylation approaches applicable to phenolic substrates.

| Starting Material | Benzylating Agent | Reagents/Catalyst | Conditions | Product Type | Reference(s) |

| Phenol | Benzyl Bromide | NaH | Reflux | Benzyl Ether | organic-chemistry.org |

| p-Chlorophenol | Benzyl Alcohol | H₂SO₄ | Varies | 2-Benzyl-4-chlorophenol (B1669242) | researchgate.net |

| Phenol | Aryl Benzyl Carbonate | Pd(η³-C₃H₅)Cp, DPEphos | 60–80°C | Benzyl Ether | organic-chemistry.org |

| Alcohol | 2-Benzyloxypyridine/MeOTf | MgO | 90°C | Benzyl Ether | beilstein-journals.org |

Multi-Step Synthetic Sequences for Complex Derivative Preparation

The this compound scaffold can serve as a crucial intermediate in the synthesis of more complex molecules. These multi-step sequences leverage the functional groups on the core structure for further elaboration. For example, analogs such as 3-benzyloxy-4-methoxybenzaldehyde (B16803) are used in the Claisen-Schmidt condensation to produce chalcone (B49325) derivatives. researchgate.netorientjchem.org This reaction involves the base-catalyzed condensation of the benzaldehyde (B42025) analog with an appropriate acetophenone (B1666503) derivative. researchgate.netorientjchem.org

Another powerful technique for constructing complex aryl ethers is the Ullmann condensation, which can be used to couple an aryl halide with a phenol in the presence of a copper catalyst. nih.gov A multi-step sequence could involve an initial Ullmann reaction to form a diaryl ether, followed by other transformations. For instance, a four-step method reported for synthesizing a related compound, 3-(3,5-dichloro-4-hydroxyphenoxy)phenol, involved an Ullmann reaction followed by a demethylation step, with all stages proceeding in high yield under an inert atmosphere. nih.gov Such multi-step approaches are essential for building libraries of complex derivatives for various applications. azom.combeilstein-journals.orgresearchgate.net

The table below outlines a representative multi-step synthesis for preparing chalcone derivatives, illustrating how a benzyloxy-substituted aromatic aldehyde can be used to construct more complex molecules.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference(s) |

| 1 | 3-(Benzyloxy)-4-methoxybenzaldehyde, Acetophenone Derivative | Ethanol, NaOH (catalytic) | Chalcone Derivative | Varies | researchgate.netorientjchem.org |

Process Optimization in Chemical Synthesis

Optimizing the synthesis of this compound and its derivatives is crucial for improving efficiency, yield, and scalability while minimizing costs and environmental impact. Statistical experimental designs, such as the Yates pattern, have been employed to systematically study and optimize reaction conditions. In the benzylation of p-chlorophenol with benzyl alcohol, a statistical model was developed to evaluate the significance of various factors. researchgate.net The study found that temperature, the molar ratio of reactants (p-chlorophenol to benzyl alcohol), and the amount of sulfuric acid catalyst were all statistically significant factors affecting the yield of the desired product. researchgate.net

Modern techniques such as continuous flow chemistry are also being applied to optimize related reactions. Flow hydrogenation, for example, offers a safe and reliable method for performing reactions like the removal of benzyl protecting groups, allowing for precise control over temperature, pressure, and reaction time to maintain catalyst activity and maximize throughput. researchgate.net While this example pertains to deprotection, the principles of flow chemistry can be applied to the synthetic (protection) step as well, enabling rapid optimization and safer scale-up. The goal of process optimization is to define a robust set of conditions that consistently delivers the product in high yield and purity.

The following table highlights key parameters identified in a statistical study for optimizing the benzylation of a chlorophenol.

| Factor Varied | Level 1 | Level 2 | Significance on Yield | Reference(s) |

| Temperature | Low | High | Significant | researchgate.net |

| Molar Ratio (Phenol:Alcohol) | Low | High | Significant | researchgate.net |

| Catalyst Amount | Low | High | Significant | researchgate.net |

| Reactant Interaction (Temp x Molar Ratio) | - | - | Significant | researchgate.net |

Chemical Transformations and Derivatization Pathways

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-(benzyloxy)-4-chlorophenol is a versatile functional handle for a range of chemical modifications, primarily through reactions involving the acidic proton and the nucleophilic oxygen atom.

Etherification and Esterification Reactions

The nucleophilic character of the phenolic oxygen allows for etherification and esterification reactions, leading to the formation of a diverse array of derivatives.

Etherification is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) would yield the corresponding ether.

A variety of etherification strategies exist, including methods catalyzed by trifluoroacetic acid (TFA) for the cross-coupling of alcohols, which could potentially be adapted for phenols.

Esterification of the phenolic hydroxyl group can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The direct reaction with a carboxylic acid, often catalyzed by a strong acid (Fischer esterification), can be effective. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, provides a more general route to ester formation. For example, reacting this compound with acetyl chloride would yield 3-(benzyloxy)-4-chlorophenyl acetate.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (R-X), Base (e.g., NaH, K2CO3) | Aryl ether |

| Esterification | Carboxylic acid (RCOOH), Acid catalyst | Aryl ester |

| Esterification | Acid chloride (RCOCl), Base (e.g., Pyridine) | Aryl ester |

| Esterification | Acid anhydride ((RCO)2O), Base (e.g., Pyridine) | Aryl ester |

Reactions Involving Proton Abstraction

The phenolic proton of this compound is acidic, with a pKa value influenced by the electron-withdrawing chloro and benzyloxy substituents. This acidity allows for ready deprotonation by a variety of bases to form the corresponding 3-(benzyloxy)-4-chlorophenoxide ion.

Common bases used for this purpose include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3). The resulting phenoxide is a potent nucleophile and can participate in various subsequent reactions. For example, under alkaline conditions, the reaction of 3-chlorophenol with hydroxyl radicals leads to the formation of a 3-chlorinated phenoxyl radical. While this specific reaction involves radical formation, it highlights the reactivity of the deprotonated form.

The formation of the phenoxide is a crucial first step in many derivatization pathways, including the aforementioned Williamson ether synthesis and certain esterification procedures.

Reactivity of the Aryl Chloride Moiety

The chlorine atom attached to the aromatic ring of this compound is generally unreactive towards simple nucleophilic substitution. However, its reactivity can be enhanced under specific conditions, allowing for the introduction of new functional groups at this position.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the aryl chloride in this compound, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. The existing chloro and benzyloxy groups provide some electronic influence, but additional activation might be necessary for efficient substitution.

In a typical SNAr reaction, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. For this to occur readily, the presence of electron-withdrawing groups ortho or para to the leaving group is generally required to stabilize the negative charge of the intermediate.

Metal-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety of this compound is a suitable substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Heck-type Reactions: While the classical Heck reaction involves the coupling of an aryl halide with an alkene, related compounds have been shown to undergo such transformations. This reaction would introduce a substituted vinyl group at the position of the chlorine atom.

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine, providing access to a wide range of arylamine derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, leading to the formation of an arylalkyne, a valuable building block in organic synthesis.

These cross-coupling reactions typically employ a palladium catalyst, a suitable ligand, and a base. The specific conditions would need to be optimized for this compound as the substrate.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Heck | Alkene | C-C (Aryl-Vinyl) |

| Suzuki | Organoboron reagent | C-C (Aryl-Aryl or Aryl-Alkyl) |

| Buchwald-Hartwig | Amine | C-N |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) |

Formation of Advanced Organic Intermediates

The chemical transformations of this compound provide access to a variety of advanced organic intermediates that can serve as building blocks for more complex molecules. For instance, the derivatization of the phenolic hydroxyl group followed by a cross-coupling reaction on the aryl chloride can lead to multifunctional compounds with precise substitution patterns.

An example of a related multi-step synthesis involves the preparation of 4-benzyloxyindole, which starts with the benzylation of a substituted phenol (B47542). This highlights how the benzyloxy group can be incorporated into a synthetic scheme to ultimately yield complex heterocyclic structures. Similarly, this compound could be envisioned as a starting material for the synthesis of substituted diaryl ethers, arylamines, or biaryl compounds, which are common motifs in pharmaceuticals and materials science.

The strategic combination of reactions at both the phenolic hydroxyl and aryl chloride positions allows for a modular approach to the synthesis of a wide range of complex organic molecules, making this compound a valuable intermediate in synthetic organic chemistry.

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. While this compound itself does not directly participate in Schiff base formation, it can be readily converted into a suitable carbonyl precursor. This typically involves the formylation of the phenol to introduce an aldehyde group, yielding 3-(benzyloxy)-4-chloro-5-hydroxybenzaldehyde.

The general synthesis of Schiff bases from this aldehyde precursor involves its reaction with a primary amine in the presence of an acid catalyst, often in a solvent such as ethanol. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine bond.

A variety of primary amines can be employed in this synthesis, leading to a diverse library of Schiff base derivatives. The nature of the substituent on the primary amine can significantly influence the electronic and steric properties of the resulting Schiff base, thereby affecting its chemical and biological characteristics.

Table 1: Examples of Primary Amines for Schiff Base Synthesis

| Amine | Resulting Schiff Base Substituent |

| Aniline | N-phenyl |

| 4-Methoxyaniline | N-(4-methoxyphenyl) |

| 4-Nitroaniline | N-(4-nitrophenyl) |

| Benzylamine | N-benzyl |

The formation of the Schiff base can be monitored by spectroscopic techniques such as FT-IR, which shows the disappearance of the C=O stretching band of the aldehyde and the appearance of the C=N stretching band of the imine. ¹H NMR spectroscopy can confirm the formation of the azomethine proton signal.

Precursors for Chalcone (B49325) and Pyrazoline Architectures

Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds, including flavonoids and pyrazolines. The synthesis of chalcones from this compound first requires its conversion to an appropriate acetophenone (B1666503) derivative, namely 1-(3-(benzyloxy)-4-chloro-5-hydroxyphenyl)ethan-1-one.

This acetophenone can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the corresponding chalcone. The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration furnishes the α,β-unsaturated ketone system characteristic of chalcones.

A study by Benmekhbi et al. (2015) detailed the synthesis of novel chalcone derivatives from 3-benzyloxy-4-methoxybenzaldehyde (B16803), a compound structurally similar to the required precursor from this compound orientjchem.org. This work highlights the feasibility of employing benzyloxy-substituted phenyl ketones in Claisen-Schmidt condensations to achieve a range of chalcone structures.

Pyrazolines, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from chalcones through a cyclization reaction with hydrazine or its derivatives. The α,β-unsaturated carbonyl system of the chalcone acts as a Michael acceptor for the hydrazine, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.

The reaction conditions for pyrazoline synthesis can be varied to control the regioselectivity and yield of the product. For instance, the use of hydrazine hydrate in the presence of a catalytic amount of acetic acid is a common method for the synthesis of N-unsubstituted pyrazolines. Substituted hydrazines can be used to introduce various groups at the N1 position of the pyrazoline ring.

Table 2: Chalcone to Pyrazoline Conversion

| Chalcone Precursor | Reagent | Resulting Heterocycle |

| (E)-1-(3-(benzyloxy)-4-chloro-5-hydroxyphenyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | 5-(3-(benzyloxy)-4-chloro-5-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| (E)-1-(3-(benzyloxy)-4-chloro-5-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | 1-phenyl-5-(3-(benzyloxy)-4-chloro-5-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

Derivatization to Hydroxycoumarin Scaffolds

Hydroxycoumarins are a class of phenolic compounds containing a benzopyran-2-one core. They can be synthesized from phenols through various methods, including the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

For the derivatization of this compound to a hydroxycoumarin scaffold, it can be reacted with a suitable β-ketoester, such as ethyl acetoacetate, under acidic conditions. The reaction is thought to proceed through the formation of a β-hydroxy ester intermediate, which then undergoes intramolecular cyclization and dehydration to form the coumarin ring.

Alternatively, 3-substituted 4-hydroxycoumarins can be prepared through the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones (chalcones) google.com. This approach would involve the reaction of 4-hydroxycoumarin with a chalcone derived from this compound, as described in the previous section. The reaction is typically carried out in the presence of a basic catalyst, such as pyridine or piperidine.

The choice of synthetic route and reaction conditions can influence the substitution pattern on the resulting hydroxycoumarin ring. These derivatives are of interest due to the prevalence of the coumarin scaffold in biologically active natural products and synthetic compounds.

Preparation of Organoboron Compounds (e.g., Boronic Acids)

Organoboron compounds, particularly boronic acids and their esters, are highly valuable reagents in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions. The preparation of an organoboron compound from this compound typically involves the conversion of the phenol to an aryl halide or triflate, which can then undergo a borylation reaction.

Given the presence of a chlorine atom, the direct conversion of the chloro-substituent to a boronic acid group is a potential pathway. However, a more common and often more efficient method involves the introduction of a more reactive leaving group, such as bromine or iodine, at a different position on the aromatic ring if desired, or proceeding from the existing chloride.

A common route to aryl boronic acids is through the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, such as trimethyl borate, followed by acidic workup. To apply this to this compound, it would first be converted to the corresponding aryl bromide, for example, through bromination of the aromatic ring. The resulting aryl bromide can then be treated with magnesium to form the Grignard reagent, which is subsequently reacted with the trialkyl borate.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to synthesize aryl boronic esters. This involves the reaction of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand. This method often offers better functional group tolerance compared to the Grignard-based approach. The existence of 4-benzyloxy-3-chlorophenylboronic acid as a commercially available compound suggests that such synthetic transformations are well-established chemimpex.com.

Table 3: Synthetic Routes to Aryl Boronic Acids from this compound Derivatives

| Starting Material | Reagents | Product |

| 2-Bromo-5-(benzyloxy)-4-chlorophenol | 1. Mg, THF; 2. B(OCH₃)₃; 3. H₃O⁺ | (5-(Benzyloxy)-4-chloro-2-hydroxyphenyl)boronic acid |

| 3-(Benzyloxy)-4-chlorophenyl trifluoromethanesulfonate | B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane | 2-(3-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Spectroscopic Characterization Techniques in Chemical Research

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic transitions within a molecule. It provides valuable information about the extent of conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-(Benzyloxy)-4-chlorophenol would be expected to exhibit absorption bands characteristic of its aromatic systems. The electronic transitions, primarily π → π* and n → π*, are influenced by the substitution pattern on the benzene (B151609) rings. The benzyloxy and chloro substituents on the phenol (B47542) ring, as well as the benzyl (B1604629) group, would affect the energy of these transitions.

The conjugation between the phenyl ring of the benzyl group and the chlorophenol moiety would likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene or phenol. The specific wavelengths of maximum absorbance (λmax) would provide insight into the electronic structure of the molecule. It is anticipated that the spectrum would show distinct peaks corresponding to the electronic transitions within the molecule, which are sensitive to the solvent environment.

Table 1: Anticipated UV-Vis Spectral Data for this compound

| Parameter | Expected Value |

|---|---|

| λmax 1 | ~220-240 nm |

| λmax 2 | ~270-290 nm |

| Molar Absorptivity (ε) | Dependent on transition probability |

| Solvent | Methanol or Ethanol |

Note: This data is predictive and requires experimental verification.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the determination of its elemental composition. The exact mass can be used to confirm the molecular formula, C₁₃H₁₁ClO₂.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a chlorophenoxy radical. Other characteristic fragments would arise from the loss of CO, Cl, or other small neutral molecules from the parent ion or subsequent fragment ions.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity |

|---|---|

| 234.0498 | [M]⁺ (Molecular Ion for C₁₃H₁₁³⁵ClO₂) |

| 236.0469 | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

| 143.9951 | [C₆H₄ClO]⁺ (Chlorophenoxy fragment) |

Note: The m/z values are theoretical and based on the most abundant isotopes.

X-ray Diffraction (XRD) for Solid-State Structural Determination

The crystal structure would reveal the spatial arrangement of the benzyloxy and chloro substituents on the phenol ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, that govern the packing of the molecules in the crystal lattice. The resulting crystallographic data would be a definitive characterization of the solid-state architecture of this compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Anticipated Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths (e.g., C-O, C-Cl, C-C) | Provides precise interatomic distances |

| Bond Angles (e.g., O-C-C, C-C-Cl) | Defines the geometry around atomic centers |

| Torsion Angles | Describes the conformation of the molecule |

Note: This data can only be obtained through experimental single-crystal XRD analysis.

In-depth Computational Analysis of this compound Remains Limited in Scientific Literature

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational and theoretical investigations focused specifically on the chemical compound this compound. While computational chemistry is a powerful tool for elucidating molecular properties, detailed studies employing methods such as Density Functional Theory (DFT), molecular modeling, and in-depth analysis of non-covalent interactions for this particular molecule are not presently available in published research.

Computational studies are frequently conducted on molecules with significant biological activity or applications in materials science to understand their electronic structure, stability, and interaction profiles. Methodologies like DFT are invaluable for predicting spectroscopic parameters and electronic properties, while molecular modeling provides insights into the molecule's three-dimensional shape and flexibility. Furthermore, analyses of hydrogen bonding and pi-stacking are crucial for understanding how molecules interact with each other in solid states or with biological targets.

Although research exists for structurally related compounds—such as other chlorophenol derivatives or molecules containing a benzyloxy moiety—this information cannot be extrapolated to accurately describe this compound. Each compound possesses a unique electronic and structural profile that necessitates specific and dedicated computational analysis.

Consequently, a detailed article structured around the specific computational chemistry and theoretical investigations of this compound, as outlined in the user's request, cannot be generated at this time due to the lack of specific research data in the scientific domain. Further experimental and theoretical research would be required to provide the scientifically accurate and detailed findings necessary to populate such an analysis.

Computational Chemistry and Theoretical Investigations

Reactivity Prediction and Mechanistic Insights

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on 3-(Benzyloxy)-4-chlorophenol. Detailed theoretical investigations, including Density Functional Theory (DFT) calculations, which are essential for predicting reactivity and elucidating mechanistic pathways, have not been published for this particular compound. Such studies are crucial for understanding the electronic structure and chemical behavior of a molecule.

Typically, computational analyses of phenolic compounds involve the calculation of various molecular properties and reactivity descriptors. These parameters provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's ability to donate or accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

Furthermore, mechanistic insights into reactions involving similar compounds are often gained by mapping the potential energy surface for a proposed reaction pathway. This involves calculating the energies of reactants, transition states, and products. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined from the energy difference between the reactants and the transition state.

While computational studies have been performed on various other chlorophenols and molecules containing benzyloxy moieties, the specific data for this compound is not available in the reviewed literature. Therefore, a data table of its calculated reactivity descriptors and detailed mechanistic insights cannot be provided at this time. The scientific community has yet to publish research focusing on the theoretical and computational chemistry of this specific compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, 3-(Benzyloxy)-4-chlorophenol serves as a strategic starting material or intermediate. The benzyl (B1604629) ether acts as a protecting group for the phenolic hydroxyl, preventing it from undergoing unwanted reactions while other parts of the molecule are modified. This benzyloxy group can be selectively removed later in a synthetic sequence via catalytic hydrogenation to reveal the free phenol (B47542). The chlorine atom and the available positions on the benzene (B151609) ring provide sites for various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution, making it a multifaceted building block for constructing more complex molecular architectures.

The structure of this compound is embedded within more complex molecules that are of interest in pharmaceutical development. Its synthetic utility lies in its role as a precursor, where its constituent parts can be elaborated into a final, more complex structure. For instance, related benzyloxy-phenyl structures are common starting points in multi-step syntheses. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, for example, begins with a related compound, 4-(benzyloxy)benzonitrile, which undergoes reduction and subsequent coupling reactions. nih.gov Similarly, 4-(3-fluorobenzyloxy)benzaldehyde is a known intermediate in the synthesis of compounds like safinamide. googleapis.com

The synthetic strategy involving this compound would typically involve reactions at other positions of the aromatic ring or modifications of the phenolic oxygen after a deprotection step. The presence of the chlorine atom also offers a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for creating carbon-carbon or carbon-heteroatom bonds in pharmaceutical synthesis.

Table 1: Synthetic Utility of Benzyloxy-Aromatic Precursors in Pharmaceutical Synthesis

| Precursor Type | Synthetic Transformation | Target Molecular Scaffold |

|---|---|---|

| Benzyloxybenzonitrile | Reduction of nitrile to amine, followed by coupling | Aminoquinoline derivatives nih.gov |

| Fluorobenzyloxybenzaldehyde | Reductive amination or other aldehyde chemistry | Safinamide and related structures googleapis.com |

This table illustrates the synthetic role of related benzyloxy- and chloro-substituted aromatic compounds as intermediates.

Chlorophenols and their derivatives are foundational chemicals in the agrochemical industry, serving as precursors for a wide range of pesticides, including herbicides, insecticides, and fungicides. taylorandfrancis.comafirm-group.com The synthesis of these agrochemicals often requires precise control over reactivity, which is where a protected phenol like this compound becomes valuable.

The synthetic approach mirrors its use in pharmaceuticals: the benzyloxy group masks the reactive phenol, allowing for selective chemical modifications elsewhere on the molecule. This could involve introducing other functional groups onto the aromatic ring that are essential for the final product's intended function. Following the construction of the core molecular framework, the benzyl group can be cleaved to yield the active phenolic compound. This strategy allows for the efficient and controlled synthesis of complex chlorinated phenolic compounds used in agriculture.

Development of Specialty Chemicals and Dyes

Phenolic compounds are crucial intermediates in the manufacturing of dyes and other specialty chemicals. taylorandfrancis.com The phenol group acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, thus influencing the color and intensity of the dye. Chlorophenols, in particular, may be used as raw materials in the production of certain dyes. afirm-group.comroadmaptozero.com

This compound can be envisioned as a precursor in this context. After debenzylation to unmask the hydroxyl group, the resulting 4-chlororesorcinol (B43231) derivative could be coupled with diazonium salts to form azo dyes. The specific substitution pattern—a chlorine atom and a hydroxyl group meta to another hydroxyl—would precisely determine the final color and properties, such as lightfastness and solubility, of the resulting dye molecule.

Utilization in Polymer and Advanced Materials Science

The unique chemical functionalities of this compound also lend themselves to applications in materials science, particularly in the design and synthesis of specialty polymers and functional materials.

Phenolic compounds are well-established monomers for producing various polymers, including polyesters and polycarbonates. A study has detailed the preparation of polymer analogs of a closely related compound, 3-chloro-4-benzyloxyphenylacetic acid. nih.gov In this research, the carboxylic acid derivative was esterified with polymer alcohols like poly(vinyl alcohol) and poly(2-hydroxyethyl methacrylate) to create new polymer materials. nih.gov

This demonstrates a clear pathway for the integration of the 3-chloro-4-benzyloxy-phenyl moiety into polymer chains. This compound itself, after deprotection, could be used as a monomer in polycondensation reactions. For example, it could react with phosgene (B1210022) or its equivalents to form polycarbonates, or with dicarboxylic acids to form polyesters. The presence of the chlorine atom in the polymer backbone could impart desirable properties such as increased thermal stability and flame retardancy.

Table 2: Polymer Analogs Derived from a 3-Chloro-4-benzyloxyphenyl Structure

| Polymer Alcohol Backbone | Resulting Polymer Analog | Relative Anti-inflammatory Activity |

|---|---|---|

| Poly(vinyl alcohol) | P-I-BPh | 0.06 |

| Poly(2-hydroxyethyl methacrylate) | P-II-BPh | 0.10 |

Data sourced from a study on polymer analogs of 3-chloro-4-benzyloxyphenylacetic acid (BPh). nih.gov The activity data is included for context from the source but does not describe product efficacy.

The incorporation of this compound or its derivatives into materials can be a strategy for creating functional materials with tailored properties. The chlorinated aromatic ring is a rigid structure that can enhance the mechanical and thermal properties of a polymer. Furthermore, the benzyloxy group can be used to tune the solubility and processing characteristics of a material before being converted into a reactive hydroxyl group in the final material.

Once deprotected, the pendant hydroxyl groups on a polymer chain serve as reactive sites for further functionalization. nih.gov These sites can be used for cross-linking the polymer to create robust networks or for grafting other molecules, such as bioactive agents or photoactive dyes, to create advanced functional materials for a variety of applications.

Ligand Design in Coordination Chemistry (in a non-biological context)

While specific research on the coordination chemistry of this compound as a ligand is not extensively documented in publicly available literature, its molecular structure suggests potential for application in ligand design. Phenolic compounds, in general, are known to coordinate with a variety of metal ions. The hydroxyl group on the phenol can be deprotonated to form a phenoxide, which is a strong coordinating agent for metal centers.

The benzyloxy and chloro substituents on the aromatic ring of this compound can electronically and sterically influence its coordination properties. The electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the chloro group can affect the electron density on the phenolic oxygen, thereby modulating the strength of the metal-ligand bond. Steric hindrance from the bulky benzyloxy group could also influence the coordination geometry and the number of ligands that can bind to a metal center.

By analogy with other substituted phenols and their derivatives, it is plausible that this compound could be used to synthesize metal complexes with interesting catalytic or material properties. For instance, Schiff base ligands derived from substituted phenols are widely used in coordination chemistry to create stable transition metal complexes with applications in catalysis. While no specific non-biological coordination complexes of this compound are detailed in the reviewed literature, the fundamental principles of coordination chemistry suggest its potential as a ligand.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Description | Potential Metal Interactions |

| Phenolic Oxygen | The primary site for coordination upon deprotonation to the phenoxide. | Forms strong bonds with a wide range of transition metals and main group elements. |

| Benzyloxy Oxygen | The etheric oxygen could potentially act as a weak donor site. | May participate in chelation, forming a more stable complex with the metal ion. |

| Aromatic Ring | The π-system of the benzene ring could engage in π-stacking interactions. | Can influence the overall structure and stability of the resulting complex. |

Industrial Chemical Applications and Process Chemistry

The industrial applications of this compound are not explicitly detailed in dedicated process chemistry literature. However, by examining the synthesis and applications of related substituted phenols, particularly benzylphenols and chlorophenols, we can infer its potential roles in industrial processes. Chlorophenols are utilized as intermediates in the synthesis of pesticides, herbicides, and dyes. Benzylated phenols are also important precursors in various chemical industries.

The synthesis of substituted benzylphenols is a relevant area of industrial process chemistry. For instance, the benzylation of p-chlorophenol to produce 2-benzyl-4-chlorophenol (B1669242) has been studied. researchgate.net Various catalysts and reaction conditions have been explored to optimize the yield and selectivity of such processes. ciac.jl.cn A patent describes a process for the preparation of p-substituted o-benzylphenols by reacting p-substituted phenols with benzylating agents in the presence of zeolites of the faujasite type. google.comgoogle.com This process aims to achieve high yields of the desired monobenzylated product while minimizing the formation of dibenzylated and other byproducts. google.comgoogle.com

A study on the benzylation of p-chlorophenol with benzyl alcohol using sulfuric acid as a catalyst investigated the effects of various parameters on the yield of 2-benzyl-4-chlorophenol. researchgate.net The optimal conditions were found to be a temperature of 130°C, a molar ratio of benzyl alcohol to p-chlorophenol of 5:1, and a specific concentration and amount of sulfuric acid. researchgate.net These findings provide insight into the process chemistry that could be applicable to the synthesis of isomers like this compound, although the different substitution pattern would likely require adjustments to the reaction conditions.

Table 2: Exemplary Reaction Parameters for the Benzylation of p-Chlorophenol

| Parameter | Value | Reference |

| Reactants | p-Chlorophenol, Benzyl Alcohol | researchgate.net |

| Catalyst | Sulfuric Acid | researchgate.net |

| Temperature | 130°C | researchgate.net |

| Molar Ratio (Benzyl Alcohol:p-Chlorophenol) | 5:1 | researchgate.net |

| Catalyst Concentration | 94% | researchgate.net |

| Catalyst Amount | 8% by wt. of p-chlorophenol | researchgate.net |

| Reaction Time | 1 hour stirring after 2 hours of addition | researchgate.net |

| Highest Experimental Yield | 97.9% | researchgate.net |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.